molecular formula C10H13NO2S B3044176 S-Benzyl-DL-cysteine-2,3,3-D3 CAS No. 51494-04-3

S-Benzyl-DL-cysteine-2,3,3-D3

Cat. No. B3044176
CAS RN: 51494-04-3
M. Wt: 214.3 g/mol
InChI Key: GHBAYRBVXCRIHT-DIJYJEBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-Benzyl-DL-cysteine-2,3,3-D3” is a deuterium-labeled Benzylcysteine . It is a synthetic compound used in scientific research. It is an isotopically labeled version of SBC, which is a natural amino acid found in plants and animals.


Molecular Structure Analysis

The molecular formula of “S-Benzyl-DL-cysteine-2,3,3-D3” is C10H10D3NO2S . Its average mass is 214.299 Da and its monoisotopic mass is 214.085526 Da .


Physical And Chemical Properties Analysis

“S-Benzyl-DL-cysteine-2,3,3-D3” has a molecular weight of 214.30 . It is recommended to be stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Heavy Metal Ion Removal from Water

S-Benzyl-DL-cysteine-2,3,3-D3: has been impregnated into silica gel using the sol-gel technique to form nanoscale hydrophobic particles (SG-BCys). These particles exhibit remarkable trapping capabilities for cadmium (Cd²⁺) ions from water. The material’s non-hydrophilic exterior allows it to float on the water surface easily, while the hydrophilic head facilitates ion adsorption. At a higher temperature of 55°C, with a dosage of 2 g/L, SG-BCys achieves 98% removal of Cd²⁺ ions at pH 7 . This application is crucial for water purification and environmental remediation.

ASCT2 Inhibition

Benzylcysteine serves as a deuterated derivative of S-Benzyl-L-cysteine. It acts as a competitive inhibitor of ASCT2 , a transporter involved in amino acid transport. Specifically, it binds to ASCT2 with an apparent inhibition constant (Kᵢ) of 780 μM. Researchers use this compound to study ASCT2-related processes and explore its potential in cancer therapy .

Conjugation with Glycyrrhizic Acid

A novel synthesis method involves conjugating glycyrrhizic acid (GA) with S-Benzyl-L-cysteine. The resulting compound, 3-O-{2-O-[N-(β-D-glucopyranosyluronyl)-L-cysteine-S-benzyl]-N-(β-D-glucopyranosyluronyl)-L-cysteine-S-benzyl}-(3β,20β)-11-oxo-30, demonstrates interesting properties. This conjugate could find applications in drug delivery or targeted therapies .

Surface Modification and Functionalization

The sol-gel method used to impregnate Benzylcysteine into silica gel allows for surface modification and functionalization. Researchers can tailor the material’s properties by adjusting the synthesis conditions, making it suitable for various applications .

Hydrophobic Nanoparticles

The newly formed SG-BCys material consists of non-adherent spherical particles at the nanometer scale (500–900 nm). These hydrophobic nanoparticles have potential in drug delivery systems, catalysis, or as carriers for other functional molecules .

Safety and Hazards

“S-Benzyl-DL-cysteine-2,3,3-D3” is non-hazardous for transport . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

properties

IUPAC Name

2-amino-3-benzylsulfanyl-2,3,3-trideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i7D2,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-DIJYJEBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl-DL-cysteine-2,3,3-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 2
Reactant of Route 2
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 3
Reactant of Route 3
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 4
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 5
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 6
Reactant of Route 6
S-Benzyl-DL-cysteine-2,3,3-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.